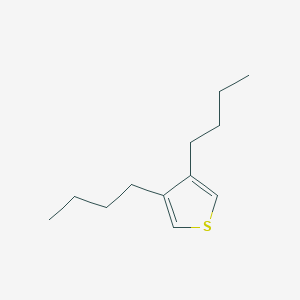

3,4-Dibutylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibutylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-7-11-9-13-10-12(11)8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCQUBXKMXXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC=C1CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461583 | |

| Record name | 3,4-dibutylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85932-61-2 | |

| Record name | 3,4-dibutylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dibutylthiophene from 3,4-Dibromothiophene

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibutylthiophene from 3,4-dibromothiophene, a critical transformation for accessing functionalized thiophenes used in the development of organic electronics and pharmaceutical intermediates.[1][2][3] This document details the prevalent synthetic methodologies, with a particular focus on the Kumada cross-coupling reaction. It includes detailed experimental protocols, mechanistic insights, and data interpretation to provide researchers, scientists, and drug development professionals with a robust understanding of this synthetic process.

Introduction: The Significance of 3,4-Dialkylated Thiophenes

Thiophene and its derivatives are fundamental building blocks in the fields of materials science and medicinal chemistry. Specifically, 3,4-dialkylated thiophenes serve as key monomers in the synthesis of conducting polymers, such as poly(3,4-alkylthiophene)s, which are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The alkyl chains at the 3 and 4 positions enhance the solubility and processability of the resulting polymers, influencing their morphological and electronic properties.[4]

This compound, in particular, offers a balance of solubility and electronic performance, making it a valuable intermediate. Its synthesis from the readily available 3,4-dibromothiophene is a common and crucial step in the production of these advanced materials.[1][5]

Synthetic Strategies: A Comparative Overview

Several cross-coupling methodologies can be employed for the synthesis of this compound from 3,4-dibromothiophene. The choice of method often depends on factors such as reagent availability, functional group tolerance, and desired yield.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Kumada Coupling | Grignard Reagent (R-MgX) | High reactivity, cost-effective reagents.[6] | Low functional group tolerance due to the basicity of the Grignard reagent.[7] |

| Stille Coupling | Organostannane (R-SnR'3) | Excellent functional group tolerance, stable reagents.[8][9] | Toxicity of tin compounds, purification challenges.[10] |

| Suzuki Coupling | Organoboron (R-B(OR)2) | Low toxicity, stable reagents, broad functional group tolerance.[11] | Requires a base for activation, potentially leading to side reactions.[11] |

While each of these methods has its merits, the Kumada cross-coupling reaction is frequently the method of choice for this specific transformation due to the high reactivity of the Grignard reagent and the relative simplicity of the starting materials.[7][12][13] This guide will focus on the practical application of the Kumada coupling.

The Kumada Coupling: Mechanism and Rationale

The Kumada coupling, developed independently by the groups of Kumada and Corriu in 1972, was one of the first transition metal-catalyzed cross-coupling reactions to be reported.[13] It facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[13]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The low-valent metal catalyst (typically Ni(0) or Pd(0)) inserts into the carbon-bromine bond of 3,4-dibromothiophene to form an organometallic intermediate.[6][14]

-

Transmetalation: The butyl group from the butylmagnesium bromide (Grignard reagent) is transferred to the metal center, displacing the bromide ion.[6][14]

-

Reductive Elimination: The two organic ligands (the thiophene ring and the butyl group) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active catalyst.[6][14]

Causality Behind Experimental Choices:

-

Catalyst: Nickel catalysts, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), are often preferred for this reaction due to their lower cost and high reactivity towards aryl bromides.[15][16] Palladium catalysts can also be used and may offer broader functional group tolerance.[14]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial.[7][14] These solvents are necessary for the formation and stability of the Grignard reagent and are good coordinating solvents for the metal catalyst.[17][18]

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because Grignard reagents are highly reactive towards oxygen and moisture.[18][19]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound via Kumada coupling.

Preparation of Butylmagnesium Bromide (Grignard Reagent)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 5.35 g | 0.22 |

| 1-Bromobutane | 137.02 | 27.4 g (21.6 mL) | 0.20 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[18]

-

Grignard Formation: Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is exothermic and should initiate spontaneously, evidenced by bubbling and a cloudy appearance of the solution. Maintain a gentle reflux by controlling the rate of addition.[20][21]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction. The resulting greyish solution is the butylmagnesium bromide, which should be used immediately.

Kumada Cross-Coupling Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dibromothiophene | 241.93 | 24.2 g | 0.10 |

| Ni(dppp)Cl₂ | 541.04 | 0.54 g | 0.001 |

| Anhydrous THF | 72.11 | 150 mL | - |

| Butylmagnesium Bromide | - | 0.22 mol (from previous step) | 0.22 |

Procedure:

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dibromothiophene and Ni(dppp)Cl₂ in anhydrous THF.

-

Addition of Grignard Reagent: Cool the solution to 0 °C using an ice bath. Slowly add the prepared butylmagnesium bromide solution via a cannula or dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃):

-

δ ~6.9 ppm (s, 2H, thiophene-H)

-

δ ~2.6 ppm (t, 4H, -CH₂-CH₂CH₂CH₃)

-

δ ~1.6 ppm (m, 4H, -CH₂-CH₂CH₂CH₃)

-

δ ~1.4 ppm (m, 4H, -CH₂CH₂-CH₂CH₃)

-

δ ~0.9 ppm (t, 6H, -CH₂CH₂CH₂-CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~140 ppm (thiophene C-3, C-4)

-

δ ~120 ppm (thiophene C-2, C-5)

-

δ ~33 ppm (-CH₂-CH₂CH₂CH₃)

-

δ ~30 ppm (-CH₂-CH₂CH₂CH₃)

-

δ ~22 ppm (-CH₂CH₂-CH₂CH₃)

-

δ ~14 ppm (-CH₂CH₂CH₂-CH₃)

-

-

Mass Spectrometry (EI): m/z calculated for C₁₂H₂₀S: 196.13; found ~196.

Conclusion

The synthesis of this compound from 3,4-dibromothiophene is a robust and scalable process, with the Kumada cross-coupling reaction being a particularly effective method. This guide has provided a detailed protocol, mechanistic rationale, and characterization data to enable researchers to successfully perform this synthesis. Careful attention to anhydrous and inert conditions is paramount for achieving high yields. The principles and techniques described herein are foundational for the synthesis of a wide range of functionalized thiophenes for advanced applications.

References

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Kumada coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Pharmaffiliates. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2013, January 18). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. Retrieved from [Link]

-

ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

- Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.

-

ResearchGate. (2025, August 7). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2013, January 21). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]

-

PubMed. (2008, April 18). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Retrieved from [Link]

- Borgstrom, P., Wagner, F. C., & Griffin, H. C. (1929). PREPARATION OF NORMAL-BUTYLMAGNESIUM BROMIDE. Journal of the American Chemical Society, 51(6), 1861–1863.

-

BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]

-

Wikipedia. (2024, January 1). Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (2018, May 18). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of 3,4-dihalodihydrothiophenes 49.... Retrieved from [Link]

-

MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Stille reaction. Retrieved from [Link]

-

ACS Publications. (2014, August 7). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, January 12). Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Retrieved from [Link]

-

SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Versatile synthesis of 3,4-b diheteropentalenes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) The Efficient Synthesis of Dithieno[3,4-b:3,4-d]thiophene. Retrieved from [Link]

-

Taylor & Francis Online. (2025, December 27). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethyl-2,5-diphenyl-thiophene. Retrieved from [Link]

- Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.

- Google Patents. (n.d.). CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene.

-

National Institutes of Health. (2023, January 4). Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Kumada Coupling [organic-chemistry.org]

- 13. Kumada coupling - Wikipedia [en.wikipedia.org]

- 14. Kumada Coupling | NROChemistry [nrochemistry.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Grignard reagent - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

spectroscopic characterization of 3,4-Dibutylthiophene monomer

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dibutylthiophene Monomer

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Advanced Materials

This compound stands as a critical building block in the synthesis of advanced organic electronic materials, particularly conducting polymers like poly(3,4-dialkylthiophene)s. The butyl side chains are not mere decorations; they are integral to the monomer's function, imparting solubility in common organic solvents, which is a crucial prerequisite for solution-based processing and fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The precise structure and purity of the monomer directly dictate the resulting polymer's properties, including its molecular weight, regioregularity, and ultimately, its charge transport characteristics.

This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of the this compound monomer. We will move beyond procedural lists to explore the causality behind experimental choices and data interpretation, ensuring a robust and verifiable analysis. The methods detailed herein constitute a self-validating system for confirming the monomer's chemical identity, structural integrity, and purity, which are paramount for reproducible, high-performance material synthesis.

Molecular Structure and Analytical Overview

A complete characterization workflow relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's identity.

Caption: Integrated workflow for monomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative abundance of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR allows for the direct observation of the hydrogen nuclei. Their chemical shift (δ) is highly sensitive to the local electronic environment. Protons on the aromatic thiophene ring are deshielded by the ring current and appear at a higher chemical shift (downfield) compared to the shielded protons of the aliphatic butyl chains. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons, revealing the connectivity of the carbon framework.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic molecules due to its excellent dissolving power and single residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for accurate chemical shift referencing. Modern spectrometers can also reference the residual solvent peak (CDCl₃ at δ 7.26 ppm).[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1] A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the spins, allowing for faster relaxation and shorter experiment times.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

Caption: Workflow for ¹H NMR Spectroscopy.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | Thiophene Ring (-CH=) | ~6.95 | Singlet (s) | 2H |

| b | α-Methylene (-CH₂-) | ~2.60 | Triplet (t) | 4H |

| c | β-Methylene (-CH₂-) | ~1.65 | Sextet | 4H |

| d | γ-Methylene (-CH₂-) | ~1.40 | Sextet | 4H |

| e | Methyl (-CH₃) | ~0.95 | Triplet (t) | 6H |

Note: These are predicted values based on known chemical shift principles for alkyl-substituted thiophenes. Actual values may vary slightly.[2][3]

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon backbone. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Sp²-hybridized carbons of the thiophene ring appear significantly downfield (~120-140 ppm) compared to the sp³-hybridized carbons of the butyl chains (~14-35 ppm). The quaternary carbons (C3 and C4 of the thiophene ring) will have a distinct chemical shift from the protonated carbons (C2 and C5).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is inherently less sensitive, so a slightly higher concentration may be beneficial.

-

Instrumentation: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Technique: Proton-decoupled mode is standard, resulting in each unique carbon appearing as a singlet.

-

Spectral Width: ~0-220 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Significantly higher than ¹H NMR, typically 256-1024 scans, due to the low natural abundance of the ¹³C isotope.

-

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene Ring (C3, C4) | ~139.5 |

| Thiophene Ring (C2, C5) | ~122.0 |

| α-Methylene (-CH₂-) | ~30.5 |

| β-Methylene (-CH₂-) | ~33.0 |

| γ-Methylene (-CH₂-) | ~22.5 |

| Methyl (-CH₃) | ~14.0 |

Note: Predicted values based on data from analogous structures like 3,4-dimethylthiophene and general chemical shift databases.[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

Expertise & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of both aromatic C-H bonds from the thiophene ring and aliphatic C-H bonds from the butyl chains will give rise to distinct, well-separated peaks in the spectrum, providing direct evidence for both key components of the molecular structure.

Experimental Protocol: FT-IR

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common method is to acquire the spectrum as a neat liquid.

-

Method (Neat Liquid): Place a single drop of the monomer between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a standard FT-IR spectrometer.[7]

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for routine identification.

-

Number of Scans: Average 16-32 scans to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean, empty sample compartment must be collected immediately prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

-

Caption: Workflow for FT-IR Spectroscopy.

Data Presentation: Characteristic FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| 2955-2965 | C-H Stretch | Aliphatic (CH₃ Asymmetric) |

| 2920-2930 | C-H Stretch | Aliphatic (CH₂ Asymmetric) |

| 2850-2860 | C-H Stretch | Aliphatic (CH₂ Symmetric) |

| ~1465 | C-H Bend | Aliphatic (CH₂ Scissoring) |

| ~1450-1550 | C=C Stretch | Aromatic Ring (Thiophene) |

| ~690-900 | C-H Bend | Aromatic (Out-of-plane) |

Note: These are typical ranges for the assigned functional groups.[8][9] The specific pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy probes the electronic structure of conjugated molecules. For this compound, the key absorption band corresponds to the π → π* electronic transition within the thiophene ring. The wavelength of maximum absorption (λ_max) is a direct measure of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This value is a critical parameter, as it influences the electronic and optical properties of the resulting polymer.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the monomer is highly soluble. Cyclohexane or hexane are excellent non-polar choices that will not interact strongly with the chromophore.[10]

-

Sample Preparation: Prepare a dilute solution of the monomer. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M. This ensures that the absorbance falls within the linear range of the detector (ideally < 1.0 a.u.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]

-

Acquisition Parameters:

-

Scan Range: 200 - 600 nm.

-

Baseline Correction: Use a cuvette filled with the pure solvent as the reference to automatically subtract any solvent absorbance.

-

Data Presentation: Expected UV-Vis Absorption Data

| Parameter | Expected Value | Significance |

| λ_max | ~245 nm (in Hexane) | Corresponds to the π → π* transition of the substituted thiophene ring. |

Note: The λ_max for simple alkylthiophenes is typically in this region. The exact value can be influenced by solvent polarity.[11][12]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using an ionization technique like Electron Ionization (EI), the molecule is converted into a gas-phase radical cation (M⁺•), whose mass-to-charge ratio (m/z) is then measured. The m/z value of this molecular ion peak provides direct confirmation of the compound's molecular formula.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet (for GC-MS).

-

Ionization Method: Use Electron Ionization (EI) at 70 eV. This is a standard, high-energy method that produces a clear molecular ion peak and a reproducible fragmentation pattern, which can serve as a molecular fingerprint.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used. High-resolution MS (HRMS) can provide an exact mass to within a few parts per million, allowing for unambiguous determination of the elemental formula (C₁₂H₂₀S).

Data Presentation: Predicted Mass Spectrometry Data

| m/z Value | Proposed Identity | Rationale |

| 196 | [M]⁺• (Molecular Ion) | Calculated MW for C₁₂H₂₀S = 196.35 |

| 153 | [M - C₃H₇]⁺ | Loss of a propyl radical via benzylic-type cleavage. |

| 139 | [M - C₄H₉]⁺ | Loss of a butyl radical. |

Note: The molecular ion peak at m/z 196 is the most critical piece of data for confirming the identity of this compound.[5][13]

References

- Bruker. "Supplementary Information.

- Adeogun, A. I., Egwuonwu, N. W., and Bello O. S. "Perturbation of spectra properties of 3,4-diphenyl thiophene by polar and non polar solvents." Academic Journals.

-

NIST. "Thiophene, 3,4-dimethyl-." NIST WebBook. Available: [Link]

-

NIST. "Thiophene, 3,4-dibromo-." NIST WebBook. Available: [Link]

-

ResearchGate. "Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes." ResearchGate. Available: [Link]

-

ResearchGate. "The electronic spectra of 3,4-diphenyl thiophene in polar and non polar solvents." ResearchGate. Available: [Link]

-

SUGIMOTO, Y., NISHIMURA, S., and IMOTO, E. "The Infrared Absorption Spectra of Thiophene Derivatives." J-Stage. Available: [Link]

-

SpectraBase. "3,4-di(ethenyl)thiophene." SpectraBase. Available: [Link]

-

PubChem. "3,4-Diethylthiophene." PubChem. Available: [Link]

-

SpectraBase. "3,4-Dimethyl-2,5-diphenyl-thiophene." SpectraBase. Available: [Link]

-

IOSR Journal. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Physics. Available: [Link]

-

Naser, L. A. "Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives." Central Asian Journal of Medical and Natural Sciences. Available: [Link]

-

PubChem. "3,4-Dibromothiophene." PubChem. Available: [Link]

-

Brown, W. P. "database mass spectrometry INDEX of mass spectra of organic compounds." Doc Brown's Chemistry. Available: [Link]

-

Reich, H. J. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data. Available: [Link]

- Google Patents. "Thiophene synthesis - US5726326A." Google Patents.

-

ResearchGate. "1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde)." ResearchGate. Available: [Link]

-

Al-Ayash, A. et al. "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes." MDPI. Available: [Link]

-

NIST. "Thiophene, 3,4-dimethyl-." NIST WebBook. Available: [Link]

-

Royal Society of Chemistry. "3,4-Ethylenedioxythiophene in Planarizable Push-Pull Oligothiophenes Supporting Information." The Royal Society of Chemistry. Available: [Link]

-

Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. Available: [Link]

-

Gherasim, C. et al. "Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives." PMC - NIH. Available: [Link]

-

ResearchGate. "FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium." ResearchGate. Available: [Link]

-

MDPI. "Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies." MDPI. Available: [Link]

-

SpectraBase. "3-(4-Fluorophenyl)thiophene." SpectraBase. Available: [Link]

-

ResearchGate. "1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of..." ResearchGate. Available: [Link]

-

ResearchGate. "The UV-Vis absorption spectra of III in different solvents." ResearchGate. Available: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Thiophene, 3,4-dimethyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. 3,4-Diethylthiophene | C8H12S | CID 520753 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,4-Dibutylthiophene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dibutylthiophene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this substituted thiophene, offering field-proven insights into experimental design and spectral interpretation.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Thiophenes

Thiophene and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and organic electronic materials. The precise substitution pattern on the thiophene ring is critical to the molecule's function, and as such, its unambiguous determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these compounds in solution. The chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture, revealing the electronic environment of each nucleus and its connectivity to neighboring atoms. For 3,4-disubstituted thiophenes, such as this compound, NMR analysis allows for the unequivocal confirmation of the substituent positions, which can be challenging to ascertain by other analytical methods.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple, characterized by signals corresponding to the two equivalent aromatic protons on the thiophene ring and the protons of the two identical butyl chains. The symmetry of the molecule (C₂v) dictates that the two ring protons (H-2 and H-5) are chemically equivalent, as are the corresponding protons of the two butyl groups.

The predicted chemical shifts and multiplicities are detailed in Table 1. The aromatic protons are expected to appear as a singlet in the range of 6.9-7.2 ppm. The alkyl protons will exhibit characteristic multiplets corresponding to the CH₂, CH₂, CH₂, and CH₃ groups of the butyl chains, with chemical shifts progressively decreasing as the distance from the electron-withdrawing thiophene ring increases.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-5 | ~7.00 | s (singlet) | 2H |

| H-1', H-1'' | ~2.55 | t (triplet) | 4H |

| H-2', H-2'' | ~1.60 | m (multiplet) | 4H |

| H-3', H-3'' | ~1.40 | m (multiplet) | 4H |

| H-4', H-4'' | ~0.95 | t (triplet) | 6H |

Note: Predicted values are based on established substituent effects on the thiophene ring and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The symmetry of the molecule results in the equivalence of the two aromatic carbons bearing a proton (C-2 and C-5), the two aromatic carbons bearing a butyl group (C-3 and C-4), and the corresponding carbons in the two butyl chains.

The predicted chemical shifts are summarized in Table 2. The aromatic carbons are expected to resonate in the region of 120-145 ppm, while the aliphatic carbons of the butyl chains will appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-3, C-4 | ~142.0 |

| C-2, C-5 | ~122.0 |

| C-1', C-1'' | ~30.0 |

| C-2', C-2'' | ~33.0 |

| C-3', C-3'' | ~22.5 |

| C-4', C-4'' | ~14.0 |

Note: These are predicted values and are subject to minor variations based on experimental conditions.

Advanced NMR Techniques: 2D Correlation Spectroscopy

For unambiguous assignment of the proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent methylene groups within the butyl chains (H-1' with H-2', H-2' with H-3', and H-3' with H-4').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the butyl chains to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, an HMBC spectrum would show a correlation between the aromatic protons (H-2/H-5) and the carbons of the thiophene ring (C-3/C-4) and the first methylene carbon of the butyl chain (C-1'/C-1'').

Experimental Protocols

A detailed, step-by-step methodology for the NMR analysis of this compound is provided below. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules like this compound.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional but Recommended): For the highest resolution spectra, filter the solution through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field, and lock onto the deuterium signal of the solvent.

-

¹H NMR Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 15 ppm, centered around 7.5 ppm.

-

Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of all carbon nuclei.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualization of the Analytical Workflow

The logical progression from molecular structure to spectral analysis is depicted in the following workflow diagram.

Caption: Workflow for the NMR analysis of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The symmetry of the molecule simplifies the spectra, with the key diagnostic signals being the singlet for the two aromatic protons and the distinct sets of signals for the butyl chains. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality NMR data, and through careful analysis, including the use of 2D correlation techniques, confidently elucidate the structure of this and related substituted thiophenes. This foundational understanding is crucial for the rational design and development of novel pharmaceuticals and functional materials.

References

- Benz, M. E. (1992). Synthesis of Thiophene Oligomers Containing 3,4-Dibutylthiophenes and Synthesis of Related Mixed Oligomers. Ph.D.

-

Goeb, S., De Nicola, A., & Ziessel, R. (2005). Oligomeric Ligands Incorporating Multiple 5,5'-Diethynyl-2,2'-bipyridine Moieties Bridged and End-Capped by this compound Units. The Journal of Organic Chemistry, 70(5), 1518–1529. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRium. Predict. [Link]

Sources

An In-depth Technical Guide to the Electrochemical Properties of 3,4-Dibutylthiophene

This technical guide provides a comprehensive overview of the electrochemical properties of 3,4-Dibutylthiophene and its corresponding polymer, Poly(this compound). Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, electrochemical characterization, and potential applications of this versatile thiophene derivative. The content is structured to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for both seasoned experts and those new to the field of conductive polymers.

Introduction: The Significance of this compound in Organic Electronics

Thiophene-based polymers have emerged as a cornerstone in the field of organic electronics, offering a unique combination of conductivity, processability, and tunability.[1] Among these, Poly(this compound) (PDBT) has garnered significant interest. The introduction of butyl chains at the 3 and 4 positions of the thiophene ring imparts several advantageous properties. These alkyl chains enhance the solubility of the monomer and the resulting polymer in common organic solvents, a critical factor for solution-based processing techniques essential for the fabrication of large-area and flexible electronic devices.

Furthermore, the steric hindrance introduced by the butyl groups can influence the planarity of the polymer backbone, which in turn affects the electronic properties such as the HOMO/LUMO energy levels and the bandgap. A comprehensive understanding of these electrochemical properties is paramount for designing and optimizing devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.

Monomer Synthesis and Characterization

The journey into the electrochemical properties of Poly(this compound) begins with the synthesis of the this compound monomer. A common and effective method for this synthesis is the Paal-Knorr thiophene synthesis.

Synthesis of this compound Monomer

Experimental Protocol: Paal-Knorr Thiophene Synthesis

Materials:

-

Hexane-3,4-dione

-

Lawesson's reagent

-

Anhydrous toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Hexane-3,4-dione (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Causality Behind Experimental Choices:

-

Lawesson's Reagent: This thionating agent is highly effective for converting dicarbonyl compounds into thiophenes.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose Lawesson's reagent and lead to side reactions.

-

Inert Atmosphere: A nitrogen atmosphere prevents oxidation of the reactants and products.

-

Column Chromatography: This purification step is crucial to remove any unreacted starting materials and byproducts, ensuring the purity of the monomer for subsequent polymerization.

Electropolymerization of this compound

Electrochemical polymerization is a powerful technique to grow thin, uniform films of conductive polymers directly onto an electrode surface. The properties of the resulting polymer film are highly dependent on the electrochemical parameters used during polymerization.

Electrochemical Polymerization Workflow

Caption: Workflow for the electropolymerization of this compound.

Experimental Protocol: Cyclic Voltammetry for Electropolymerization

Materials:

-

This compound monomer

-

Acetonitrile (anhydrous)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

-

Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

-

Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a concentration of approximately 10-50 mM.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the monomer solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Cyclic Voltammetry: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (typically around +1.5 V vs. Ag/AgCl) and back. The scan rate is usually set between 50 and 100 mV/s. The number of cycles will determine the thickness of the polymer film. A progressive increase in the peak current with each cycle indicates successful polymer film growth.

-

Post-Polymerization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Trustworthiness of the Protocol: This self-validating system allows for real-time monitoring of polymer growth. The increasing peak currents in the cyclic voltammogram provide direct evidence of the deposition of an electroactive polymer film.

Electrochemical Properties of Poly(this compound)

The electrochemical behavior of the PDBT film can be thoroughly investigated using techniques such as cyclic voltammetry and spectroelectrochemistry.

Quantitative Electrochemical Data

| Property | Value | Method of Determination |

| Monomer Oxidation Potential (Eonset) | ~1.2 V vs. Ag/AgCl | Cyclic Voltammetry |

| Polymer Redox Potential (E1/2) | ~0.8 V vs. Ag/AgCl | Cyclic Voltammetry |

| HOMO Energy Level | ~-5.1 eV | Calculated from Oxidation Potential |

| LUMO Energy Level | ~-2.9 eV | Estimated from HOMO and Optical Bandgap |

| Electrochemical Bandgap (Eg) | ~2.2 eV | From the onset of oxidation and reduction peaks |

| Conductivity (doped state) | 10-2 - 101 S/cm | Four-Point Probe Measurement |

Note: These values are approximate and can vary depending on the specific experimental conditions (solvent, electrolyte, scan rate, film thickness, and dopant).

Determination of HOMO/LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of the polymer. These can be estimated from cyclic voltammetry data.[2]

The HOMO level can be calculated from the onset oxidation potential (Eonset, ox) using the following empirical formula:

EHOMO = - (Eonset, ox + 4.4) eV (relative to the vacuum level, assuming the ferrocene/ferrocenium redox couple is at -4.8 eV relative to the vacuum level and adjusting for the reference electrode).[3]

The LUMO level can then be estimated by adding the optical bandgap (Egopt), determined from the onset of the π-π* transition in the UV-Vis absorption spectrum, to the HOMO energy level:

ELUMO = EHOMO + Egopt

Caption: Energy level diagram for Poly(this compound).

Spectroelectrochemistry: Probing the Electronic Transitions

Spectroelectrochemistry is a powerful in-situ technique that combines electrochemical control with spectroscopic measurement, typically UV-Vis-NIR spectroscopy.[4] This allows for the observation of changes in the electronic structure of the polymer as it is electrochemically doped and de-doped.

Experimental Protocol: Spectroelectrochemistry of PDBT Films

Materials:

-

PDBT film on a transparent conductive substrate (e.g., ITO)

-

Monomer-free electrolyte solution (0.1 M TBAPF₆ in acetonitrile)

-

Spectroelectrochemical cell (optically transparent)

-

Potentiostat/Galvanostat

-

UV-Vis-NIR Spectrometer

Procedure:

-

Cell Setup: Place the PDBT-coated ITO electrode in the spectroelectrochemical cell filled with the monomer-free electrolyte. Assemble the three-electrode setup.

-

Initial Spectrum: Record the absorption spectrum of the neutral (de-doped) polymer film at a potential where no redox processes occur (e.g., 0 V). This spectrum will be dominated by the π-π* transition.

-

Potential Stepping: Incrementally step the applied potential to more positive values, allowing the system to equilibrate at each potential. Record the absorption spectrum at each potential step.

-

Data Analysis: Observe the changes in the absorption spectra as a function of the applied potential.

Expected Observations:

-

Neutral State: A strong absorption band in the visible region corresponding to the π-π* transition of the conjugated backbone.

-

Doped State (Oxidized): As the polymer is oxidized, the intensity of the π-π* transition will decrease, and new absorption bands will appear at lower energies (in the NIR region). These new bands are attributed to the formation of polarons and bipolarons, which are the charge carriers in the conductive state.

Conclusion and Future Outlook

This compound is a valuable monomer for the synthesis of soluble and processable conductive polymers with tunable electrochemical properties. This guide has provided a detailed overview of its synthesis, electropolymerization, and the characterization of the resulting polymer's key electrochemical parameters. The provided protocols offer a robust framework for researchers to reliably produce and analyze Poly(this compound) films.

The favorable processing characteristics and interesting electronic properties of PDBT make it a promising candidate for a range of applications in organic electronics. Future research may focus on the synthesis of copolymers incorporating this compound to further fine-tune the material's properties for specific device applications, including enhancing charge carrier mobility and optimizing energy level alignment in photovoltaic devices.

References

- Benz, M. E. (1992). Synthesis of Thiophene Oligomers Containing 3,4-Dibutylthiophenes and Synthesis of Related Mixed Oligomers.

- Paleti, S. H., et al. (2021). Distance–resilient conductivity in p-doped polythiophenes.

- Kim, J., et al. (2021). Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. Energy & Environmental Science, 14(1), 434-445.

-

Shafiee, S., et al. (2009). Determination of HOMO and LUMO of[5][5]-Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) th. Sains Malaysiana, 38(2), 173-177.

- Tran, T. T., et al. (2023). Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives. Science & Technology Development Journal, 26(2), 2756-2763.

- Zhuzhelskii, D. V., et al. (2020). Spectroelectrochemistry of Poly(3,4-ethylenedioxythiophene)– Tungsten Oxide Composite Films in Dilute Sulfuric Acid Solution. Russian Journal of General Chemistry, 90(10), 2004-2009.

- Kondratiev, V. V., et al. (2021). Interactions in Electrodeposited Poly-3,4-Ethylenedioxythiophene—Tungsten Oxide Composite Films Studied with Spectroelectrochemistry. Polymers, 13(10), 1621.

- Miyasaka, T., et al. (1996). Photoelectrochemical Properties of Poly(3-alkylthiophene) Films in Aqueous Solution. The Journal of Physical Chemistry, 100(14), 5852-5857.

- Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The spectroelectrochemistry of conducting polymers. Chemical Society Reviews, 29(5), 283-293.

- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738.

- Lima, A., et al. (1998).

- Groenendaal, L., et al. (2000). Poly (3, 4-ethylenedioxythiophene) and its derivatives: past, present, and future.

- Cardona, C. M., Li, H., & Kaifer, A. E. (2011). Electrochemical characterization of conjugated polymers. The Journal of Physical Chemistry B, 115(1), 1-13.

Sources

The Quintessential Guide to Purifying 3,4-Dibutylthiophene Monomer for High-Performance Organic Electronics

Abstract

The monomer 3,4-dibutylthiophene is a critical building block for the synthesis of advanced conductive polymers utilized in a myriad of applications, from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). The electronic and physical properties of the resulting poly(this compound) are exquisitely sensitive to the purity of the monomer precursor. Even trace impurities can introduce defects into the polymer backbone, disrupting conjugation, impeding charge transport, and ultimately degrading device performance.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust purification techniques for this compound. We will delve into the underlying principles of each method, offer detailed, field-proven protocols, and discuss the critical considerations for achieving the high-purity monomer essential for cutting-edge materials science.

The Imperative of Purity in Thiophene Monomers

The performance of conjugated polymers is intrinsically linked to the structural integrity of the polymer chains. Impurities present in the this compound monomer can be broadly categorized as follows:

-

Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting materials such as 3,4-dibromothiophene or unreacted Grignard reagents.

-

Side-Reaction Byproducts: The synthesis of this compound, often accomplished via Grignard cross-coupling reactions, can generate side products. Common side reactions include homocoupling (Wurtz-type reaction) leading to the formation of bithienyl byproducts, and protonolysis of the Grignard reagent by trace amounts of water or alcohols, resulting in debromination.[3]

-

Solvent and Environmental Contaminants: Residual solvents from the reaction or purification process, as well as atmospheric oxygen and moisture, can act as impurities that may interfere with subsequent polymerization reactions.[1][4]

These impurities can act as chain terminators during polymerization, leading to lower molecular weight polymers, or be incorporated into the polymer backbone, creating defects that disrupt the π-conjugation and introduce charge carrier traps.[1] Therefore, a rigorous purification strategy is not merely a suggestion but a prerequisite for the synthesis of high-quality, high-performance poly(this compound).

A Multi-faceted Approach to Purification

Achieving the requisite purity for this compound monomer often necessitates a multi-step purification strategy. The choice and sequence of techniques depend on the nature and concentration of the impurities present in the crude product. The most effective and widely employed methods are distillation, column chromatography, and recrystallization.

Logical Workflow for Purification

The following diagram illustrates a logical workflow for the purification of this compound, starting from the crude reaction mixture.

Caption: A typical multi-step purification workflow for this compound monomer.

In-Depth Experimental Protocols

Purification by Fractional Distillation

Principle: Fractional distillation under reduced pressure is an excellent initial step to separate the desired monomer from non-volatile impurities, residual high-boiling solvents, and some side products with significantly different boiling points. The reduced pressure is crucial to prevent thermal degradation of the thiophene monomer at high temperatures.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is thoroughly dried to prevent contamination with water.[5]

-

Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Evacuation: Carefully evacuate the system to the desired pressure (typically in the range of 1-10 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the distillate in fractions based on the boiling point. The boiling point of this compound will be significantly lower under reduced pressure compared to its atmospheric boiling point. It is advisable to collect a small forerun fraction, which may contain lower-boiling impurities.

-

Monitoring: Monitor the temperature at the head of the distillation column. A stable boiling point indicates the collection of a pure fraction.

-

Termination: Once the desired fraction is collected, discontinue heating and carefully vent the system to atmospheric pressure.

| Parameter | Typical Value/Condition | Rationale |

| Pressure | 1-10 mmHg | Lowers the boiling point of the monomer, preventing thermal decomposition. |

| Vigreux Column | Short path | Provides sufficient theoretical plates for separation without significant product loss on the column. |

| Heating | Gentle and uniform (heating mantle) | Prevents bumping and ensures a steady distillation rate. |

| Purity Achieved | >98% (depending on the nature of impurities) | Effective for removing non-volatile and significantly different boiling point impurities. |

Purification by Column Chromatography

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6][7] For this compound, this method is highly effective in removing closely related impurities such as isomers and homocoupled byproducts.

Experimental Protocol:

-

Column Preparation:

-

Select a glass column of appropriate size. A general rule of thumb is to use a 100:1 ratio of silica gel to crude product by weight.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[8]

-

Add a thin layer of sand on top of the silica gel to protect the surface.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or toluene).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., hexane). The non-polar this compound will travel down the column. More polar impurities will be retained more strongly by the silica gel.

-

The polarity of the eluent can be gradually increased if necessary to elute compounds with higher polarity, but for this compound, a non-polar eluent is typically sufficient.

-

-

Fraction Collection:

-

Collect the eluate in small fractions.

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC).[8]

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound (as determined by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified monomer.

-

| Parameter | Typical Condition/Reagent | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides a high surface area for effective separation of non-polar to moderately polar compounds. |

| Eluent | Hexane or Heptane | As this compound is a non-polar compound, a non-polar eluent allows for good separation from more polar impurities. |

| TLC Monitoring | Hexane as mobile phase | Allows for rapid analysis of fraction purity and helps in identifying the fractions containing the desired product. An Rf value of 0.3-0.4 is often targeted for good separation. |

| Purity Achieved | >99.5% | Highly effective for removing a wide range of impurities, including isomers and byproducts with similar boiling points. |

Purification by Low-Temperature Recrystallization

Principle: Recrystallization is a purification technique based on the difference in solubility of a compound and its impurities in a particular solvent at different temperatures.[9][10] The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature. Impurities should either be highly soluble at all temperatures or insoluble.

Experimental Protocol:

-

Solvent Selection:

-

Choose a solvent in which this compound is sparingly soluble at low temperatures but readily soluble at or near room temperature. Methanol or ethanol are often suitable choices.

-

-

Dissolution:

-

Dissolve the partially purified this compound in a minimal amount of the chosen solvent at room temperature. Gentle warming may be applied if necessary to achieve complete dissolution.

-

-

Cooling and Crystallization:

-

Isolation of Crystals:

-

Once crystallization is complete, quickly filter the cold solution through a pre-chilled Büchner funnel under vacuum to collect the purified crystals.

-

-

Washing:

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

| Parameter | Typical Condition/Reagent | Rationale |

| Solvent | Methanol or Ethanol | These solvents exhibit the desired solubility profile for this compound, allowing for effective crystallization upon cooling. |

| Cooling Rate | Slow | Promotes the growth of larger, more ordered crystals, which are less likely to trap impurities within the crystal lattice.[10] |

| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the dissolution of the purified product during the washing step. |

| Purity Achieved | >99.9% | An excellent final polishing step to remove trace impurities and achieve the highest possible purity. |

Characterization of Purity

The purity of the this compound monomer should be rigorously assessed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The ¹H NMR spectrum of pure this compound should show characteristic signals for the thiophene ring protons and the butyl side chains, with integrations corresponding to the correct number of protons.[11][12][13] The absence of signals corresponding to impurities is a key indicator of purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting volatile impurities. A single sharp peak in the gas chromatogram and a mass spectrum corresponding to the molecular weight of this compound are indicative of high purity.

-

Elemental Analysis: Combustion analysis provides the elemental composition (C, H, S) of the monomer, which should match the theoretical values for C₁₂H₂₀S.

Conclusion

The purification of this compound monomer is a critical, multi-step process that directly impacts the performance of the resulting conductive polymers. By employing a strategic combination of distillation, column chromatography, and recrystallization, researchers can effectively remove detrimental impurities and obtain a monomer of the highest purity. The detailed protocols and underlying principles presented in this guide provide a robust framework for achieving the material quality necessary for the advancement of organic electronics and related fields. Rigorous characterization at each stage of the purification process is paramount to ensure the integrity of the final product and the reliability of subsequent polymerization and device fabrication.

References

-

PubMed. (2019). Hot melt extrusion of heat-sensitive and high melting point drug: Inhibit the recrystallization of the prepared amorphous drug during extrusion to improve the bioavailability. Retrieved from [Link]

-

YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

MD Scientific. (n.d.). Interchim-Purification-Column-Guide-1508-2.pdf. Retrieved from [Link]

-

YouTube. (2020). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3,4-dl-t-butylfuran, pyrrole, and selenophene. Retrieved from [Link]

-

YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

Cube Biotech. (n.d.). Copolymer Purification Protocol for Screening Approach. Retrieved from [Link]

-

RSC Publishing. (n.d.). Impurity-related effects in poly(3-hexylthiophene) crystals. Retrieved from [Link]

-

Amazon S3. (n.d.). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Retrieved from [Link]

-

MDPI. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

-

ResearchGate. (2025). The Effects of Different Side Groups on the Properties of Polythiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

PMC - NIH. (2023). Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Impurity-related effects in poly(3-hexylthiophene) crystals. Retrieved from [Link]

-

PMC - NIH. (2023). Purification of hetero-oligomeric protein variants using a modified tandem affinity purification approach. Retrieved from [Link]

-

ResearchGate. (2015). Composition Effect of Poly(3,4-Ethylenedioxythiophene):Poly(Styrene Sulphonic Acid) and Polyaniline to Dispersion and Optical Properties of Polymer Blends. Retrieved from [Link]

-

MDPI. (n.d.). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Retrieved from [Link]

Sources

- 1. Impurity-related effects in poly(3-hexylthiophene) crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impurity-related effects in poly(3-hexylthiophene) crystals. | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,4-Dibutylthiophene

Introduction

3,4-Dibutylthiophene is a substituted heterocyclic aromatic compound with applications in the development of organic electronic materials, such as conductive polymers and organic thin-film transistors. The precise characterization of this and similar molecules is fundamental to quality control, reaction monitoring, and the elucidation of material properties. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will move beyond procedural lists to explore the causal relationships behind methodological choices, ensuring a deep, practical understanding of the analytical workflow, from sample introduction to data interpretation.

I. Foundational Principles: Ionization and Separation

The analysis of a neutral, volatile, and thermally stable molecule like this compound (Molecular Formula: C₁₂H₂₀S, Molecular Weight: 196.35 g/mol ) is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique leverages the superior separation capabilities of GC with the definitive identification power of MS.

Choosing the Right Ionization Technique

The first critical step in mass spectrometry is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization method dictates the nature of the resulting mass spectrum—specifically, the abundance of the molecular ion versus fragment ions.

-

Electron Ionization (EI): This is the most common and recommended technique for this compound analysis. A high-energy electron beam (typically 70 eV) bombards the molecule, causing the ejection of an electron to form a radical cation (M⁺•). This process imparts significant internal energy, leading to predictable and reproducible fragmentation. The resulting "fingerprint" spectrum is ideal for structural elucidation and library matching. The stability of the thiophene aromatic ring ensures that the molecular ion is typically observed, which is critical for confirming the molecular weight.[1][2]

-

Chemical Ionization (CI): As a "softer" ionization technique, CI is an excellent complementary method. It involves ion-molecule reactions with a reagent gas (e.g., methane or ammonia). This results in significantly less fragmentation and a more abundant protonated molecule ([M+H]⁺). CI is primarily used to confirm the molecular weight of the analyte when the molecular ion in the EI spectrum is weak or absent.

For the purposes of this guide, we will focus on the standard and most informative method: GC-EI-MS .

II. The Analytical Workflow: A Logical Framework

A successful analysis is not merely a sequence of steps but a logical flow where each stage is optimized for the specific analyte. The workflow for this compound is designed to ensure efficient separation, robust ionization, and clear, interpretable data.

III. Deciphering the Code: Fragmentation Pattern of this compound

Upon electron ionization, the this compound molecular ion (m/z 196) undergoes fragmentation. The pathways are dictated by the principles of carbocation stability. The most favorable cleavages occur at bonds that lead to the formation of stable, resonance-stabilized fragment ions. For alkyl-substituted aromatic compounds, cleavage of the bond beta to the aromatic ring (alpha-cleavage relative to the ring system) is a dominant pathway.[3]

Predicted Fragmentation Pathways

The primary fragmentation events for the this compound molecular ion (C₁₂H₂₀S⁺•) are visualized below.

Key Fragment Ions

The mass spectrum is predicted to be dominated by a few key ions resulting from logical bond cleavages. The stability of the resulting cation is the primary driving force for these fragmentations.

| m/z Value | Proposed Structure/Formula | Fragmentation Mechanism | Rationale for Stability |

| 196 | [C₁₂H₂₀S]⁺• | Molecular Ion (M⁺•) | The aromatic thiophene ring provides significant stability, making the molecular ion readily observable.[1][4] |

| 153 | [M - C₃H₇]⁺ | Alpha-Cleavage (Benzylic-type) | Loss of a propyl radical (•CH₂CH₂CH₃) from one of the butyl chains. This is the most favorable cleavage. |

| 139 | [M - C₄H₉]⁺ | C-C Bond Cleavage | Loss of a butyl radical (•C₄H₉) from the thiophene ring. |

| 57 | [C₄H₉]⁺ | Butyl Cation | Cleavage of the bond between the butyl group and the thiophene ring, with the charge retained by the alkyl chain. |

IV. Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and accuracy. The following section details a standard operating procedure for the GC-MS analysis of this compound.

Protocol 1: Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Hexane or Dichloromethane are excellent choices.

-

Stock Solution: Prepare a stock solution of the analyte at a concentration of ~1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

Protocol 2: GC-MS Method Parameters

This method is designed for a standard capillary GC-MS system.[5][6]

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. A split injection can be used for more concentrated samples. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% Phenyl-Methylpolysiloxane) | A robust, general-purpose non-polar column that provides excellent separation for semi-volatile compounds. |